2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Catalog No.
S7762869
CAS No.
M.F
C21H25N3O2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylph...

Product Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H25N3O2/c1-16-3-7-19(8-4-16)22-21(26)15-23-11-13-24(14-12-23)20-9-5-18(6-10-20)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26)

InChI Key

HZSPAUPSFGZTKO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic drug that belongs to the piperazine class of chemicals. It is a white crystalline powder that is soluble in water. It was first synthesized by a team of scientists at Johnson & Johnson Pharmaceutical Research and Development in 2002.

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has a molecular weight of 375.5 g/mol and a melting point of 242-244°C. It has a boiling point of 728.5°C at 760 mmHg. It is a moderately polar compound with Log P values of 2.7-3.0. The chemical formula is C21H26N2O2.

The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves the reaction of 4-(4-Acetylpiperazin-1-yl)aniline with 4-Methylbenzoyl chloride in the presence of a base such as potassium t-butoxide. The purity and identity of the chemical compound can be determined using analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
such as GC-MS, HPLC, and NMR spectroscopy are commonly used to determine the purity and identity of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide. These methods can also be used to quantify the concentration of the compound in various samples.

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has shown potential therapeutic properties in various preclinical studies. It has been reported to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been shown to have anti-inflammatory and neuroprotective properties.

The toxicity and safety profile of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide have been studied in various animal models. The compound has been found to have a low toxicity profile and has not shown any significant adverse effects in rodents.

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has potential applications in various scientific fields such as pharmacology, neuroscience, and medicinal chemistry. It can be used as a starting material for the synthesis of other piperazine derivatives that may exhibit therapeutic properties.

There is ongoing research on 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide, and its potential therapeutic properties. The compound has shown promising results in preclinical studies, and further research is needed to investigate its efficacy, safety, and potential therapeutic applications.

The potential therapeutic properties of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can have implications in various fields of research and industry, including drug development, pharmacology, neuropsychopharmacology, and medicinal chemistry.

One limitation of research on 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is that most of the studies have been conducted in animal models, and its translation to human use may be limited. Further research is needed to investigate the compound's pharmacokinetics and pharmacodynamics in humans. Future directions of research include investigating the compound's efficacy in different disease models, optimizing its chemical structure, and developing novel derivatives with improved therapeutic properties.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

351.19467705 g/mol

Monoisotopic Mass

351.19467705 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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